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Compound of Interest

Compound Name: 2-Hydroxyacetamide

Cat. No.: B1193895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
Hydroxyacetamide (also known as glycolamide). Due to the limited availability of
experimentally determined thermodynamic data in publicly accessible literature, this guide
synthesizes available physical properties, computationally predicted values, and detailed
experimental protocols for the determination of key thermodynamic parameters.

Core Thermodynamic and Physical Properties

While critically evaluated thermodynamic data for 2-hydroxyacetamide is curated in resources
like the NIST/TRC Web Thermo Tables, specific experimental values for standard enthalpy of
formation, Gibbs free energy of formation, and standard molar entropy for the crystalline solid
are not readily available in the public domain.[1] This section presents a compilation of known
physical properties and computationally predicted thermodynamic data.

Table 1: Physical and Predicted Thermodynamic Properties of 2-Hydroxyacetamide
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Property Value Source
Molecular Formula C2HsNO2 [1]
Molar Mass 75.067 g/mol [1]
Melting Point 118-120 °C N/A
Boiling Point (rough estimate) 133.7 °C N/A
Density (-5 °C) 1.415 g/cm3 N/A

Standard Enthalpy of

Formation (hf°)

-315.63 kJ/mol

[2] (Joback Method -
Predicted)

Standard Gibbs Free Energy

of Formation (gf°)

-233.33 kJ/mol

[2] (Joback Method -
Predicted)

[2] (Joback Method -

Enthalpy of Fusion (hfus) 11.82 kJ/mol )
Predicted)
Enthalpy of Vaporization [2] (Joback Method -
54.11 kJ/mol
(hvap) Predicted)

Note: The Joback method is a group contribution method used for the prediction of

thermochemical properties of organic compounds. These values are theoretical estimations

and await experimental verification.

The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the
following properties, although the specific values require a subscription to access:

Triple point temperature[1]

Normal boiling temperature[1]

Critical temperature, pressure, and density[1]

Vapor pressure and phase boundary pressure as a function of temperature[1]

Enthalpy of phase transition (for Crystal 1 to Liquid in equilibrium with Gas)[1]
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e Heat capacity at constant pressure (Ideal Gas) as a function of temperature[1]

o Enthalpy (Ideal Gas) as a function of temperature[1]

Experimental Protocols for Thermodynamic
Property Determination

This section outlines detailed methodologies for the experimental determination of key
thermodynamic properties of solid organic compounds like 2-hydroxyacetamide, based on
established techniques reported in the scientific literature.

Determination of Standard Enthalpy of Formation via
Combustion Calorimetry

The standard enthalpy of formation (AfH®) of an organic compound is typically determined
indirectly from its experimentally measured enthalpy of combustion (AcH®) using a bomb
calorimeter.

Experimental Workflow:
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Sample Preparation

Purify 2-Hydroxyacetamide
(e.g., recrystallization)

i

Dry sample to constant mass

l Bomb Calorimetry

Press into a pellet Calibrate calorimeter with benzoic acid

l

Combust a known mass of the sample in excess oxygen

l

Measure temperature change (AT)

Data %alysis

Calculate heat of combustion (q_comb)

y

Correct for ignition energy and formation of nitric acid

l

Calculate standard enthalpy of combustion (AcH®)

l

Apply Hess's Law using known AfH® of CO2z and H20

l

Determine standard enthalpy of formation (AfH®)

Click to download full resolution via product page

Workflow for Enthalpy of Formation Determination
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Methodology:

Sample Preparation: A sample of high-purity 2-hydroxyacetamide is dried and pressed into
a pellet of known mass.

Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by
combusting a certified standard, typically benzoic acid.

Combustion: The pellet is placed in a crucible inside a sealed "bomb" which is then
pressurized with pure oxygen. The sample is ignited, and the temperature increase of the
surrounding water bath is meticulously recorded.

Calculation of Enthalpy of Combustion: The gross heat of combustion is calculated from the
temperature change and the heat capacity of the calorimeter. Corrections are applied for the
heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of 2-
hydroxyacetamide is then calculated using Hess's Law, from the standard enthalpy of
combustion and the known standard enthalpies of formation of the combustion products
(CO2(g) and H20(1)).

Determination of Heat Capacity and Standard Molar
Entropy

The standard molar entropy (S°) of a substance at a given temperature is determined from its

heat capacity (Cp) measured as a function of temperature from near absolute zero. Several

calorimetric techniques are employed for this purpose.

Experimental Workflow for Heat Capacity Measurement:
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Sample Preparation

Prepare powdered sample of known mass

l Calorimetric Measurement

Select Calorimetry Technique:
- Relaxation Calorimetry (low T)
- Tian-Calvet Calorimetry
- Power Compensation DSC

Measure heat flow vs. temperature

Data Analysis and Entropy Calculation

Calculate Heat Capacity (Cp) vs. Temperature (T)

l

Integrate Cp/T from 0 K to 298.15 K

A4
Add entropy of any phase transitions below 298.15 K

l

Determine Standard Molar Entropy (S°) at 298.15 K

Click to download full resolution via product page

Workflow for Heat Capacity and Entropy Determination

Methodologies for Heat Capacity Measurement:

o Relaxation Calorimetry (Physical Property Measurement System - PPMS): This technique is
ideal for measuring the heat capacity of small, powdered samples at low temperatures
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(typically from below 2 K up to 400 K).

o Asmall, known mass of the powdered sample is sealed in a sample holder (e.g., an
aluminum DSC pan) with a thermal grease to ensure good thermal contact.

o The sample is subjected to a heat pulse, and the subsequent thermal relaxation back to
the base temperature is measured as a function of time.

o The heat capacity is determined from the analysis of this relaxation curve.

» Tian-Calvet Calorimetry: This is a type of heat-flux differential scanning calorimetry known for
its high sensitivity.

o A known mass of the sample is placed in a crucible within the calorimeter.

o The sample is heated at a constant rate, and the heat flow to the sample is measured
relative to an empty reference crucible.

o The heat capacity is calculated from the differential heat flow. This method is typically used
for measurements at or above room temperature.

o Power Compensation Differential Scanning Calorimetry (DSC): In this technique, the sample
and a reference are maintained at the same temperature by independent heaters.

o A known mass of the sample is placed in a DSC pan.

o As the temperature is ramped up, the difference in power supplied to the sample and
reference heaters required to maintain them at the same temperature is measured.

o This power difference is directly proportional to the heat capacity of the sample.
Calculation of Standard Molar Entropy:

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is
zero. Therefore, the standard molar entropy at 298.15 K can be calculated by integrating the
heat capacity data:

S°(298.15 K) = [0298.15 (Cp(T)/T) dT
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This involves measuring the heat capacity from as low a temperature as possible up to 298.15
K. The integral is determined graphically as the area under the curve of a plot of Cp/T versus T.
The entropy changes of any phase transitions that occur below 298.15 K must also be added.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (AfG°) can be calculated from the standard
enthalpy of formation (AfH°) and the standard absolute entropies (S°) of the compound and its
constituent elements in their standard states at 298.15 K, using the following equation:

AfG® = AfH® - TAfS®

where AfS° is the standard entropy of formation, calculated from the standard molar entropies
of the compound and its elements.

Logical Relationship for Thermodynamic Parameter Derivation:

AcH® (Combustion Calorimetry) Cp(T) (DSC/Calorimetry)

Hess's La Integration (Third Law)

AfH° S°

:

AfG°

Click to download full resolution via product page

Derivation Pathway for Core Thermodynamic Parameters

Conclusion

This technical guide has summarized the currently available thermodynamic information for 2-
hydroxyacetamide and provided detailed experimental frameworks for the determination of its
core thermodynamic properties. While predicted values for enthalpy and Gibbs free energy of
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formation are available, experimental validation through techniques such as bomb calorimetry
and low-temperature heat capacity measurements is crucial for establishing a definitive
thermochemical dataset for this important compound. The detailed protocols and workflows
presented herein offer a robust guide for researchers undertaking such experimental
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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